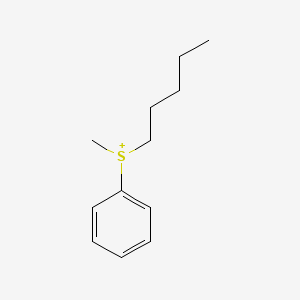
Methyl(pentyl)phenylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(pentyl)phenylsulfanium is an organic compound characterized by the presence of a sulfanium group bonded to a methyl, pentyl, and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(pentyl)phenylsulfanium typically involves the reaction of a phenylsulfanium precursor with methyl and pentyl groups under controlled conditions. One common method involves the use of a sulfonium salt, which undergoes nucleophilic substitution reactions with methyl and pentyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl(pentyl)phenylsulfanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanium group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methyl or pentyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted sulfanium compounds depending on the nucleophile used.
Scientific Research Applications
Methyl(pentyl)phenylsulfanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s unique structure makes it a useful probe for studying sulfur-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(pentyl)phenylsulfanium involves its interaction with molecular targets through its sulfanium group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can modulate the activity of target molecules. The compound’s effects are mediated through pathways involving sulfur chemistry, which can influence biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl(ethyl)phenylsulfanium
- Methyl(propyl)phenylsulfanium
- Methyl(butyl)phenylsulfanium
Uniqueness
Methyl(pentyl)phenylsulfanium is unique due to the presence of the pentyl group, which imparts distinct chemical properties compared to its shorter-chain analogs. The longer carbon chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that require these unique properties.
Properties
CAS No. |
62312-67-8 |
|---|---|
Molecular Formula |
C12H19S+ |
Molecular Weight |
195.35 g/mol |
IUPAC Name |
methyl-pentyl-phenylsulfanium |
InChI |
InChI=1S/C12H19S/c1-3-4-8-11-13(2)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3/q+1 |
InChI Key |
UMCVUQWZZPXKBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[S+](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















